Selenoxanthen-9-one: Structural Chemistry, Synthesis, and Photophysical Applications
Selenoxanthen-9-one: Structural Chemistry, Synthesis, and Photophysical Applications
Topic: Selenoxanthen-9-one Chemical Structure and Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Selenoxanthen-9-one (CAS: 4734-58-1), also known as 9H-selenoxanthen-9-one or selenoxanthone, is a tricyclic heteroaromatic ketone where a selenium atom replaces the ether oxygen of the parent xanthone. This substitution introduces significant heavy-atom effects, altering the electronic and photophysical landscape of the molecule. Unlike its lighter congeners (xanthone and thioxanthone), selenoxanthen-9-one exhibits enhanced intersystem crossing (ISC) rates, making it a critical scaffold in the development of photosensitizers for photodynamic therapy (PDT) and organic semiconductors. This guide provides a rigorous analysis of its chemical structure, synthetic methodologies, and functional properties.
Chemical Identity & Structural Analysis
The core structure of selenoxanthen-9-one consists of a fused tricyclic system: two benzene rings bridged by a carbonyl group (C-9) and a selenium atom (position 10). This planar configuration allows for significant
Structural Comparison
The substitution of oxygen (Group 16, Period 2) with selenium (Group 16, Period 4) drastically affects the bond lengths and molecular geometry.
| Feature | Xanthone (O) | Thioxanthone (S) | Selenoxanthen-9-one (Se) |
| Heteroatom Radius | ~0.73 Å | ~1.03 Å | ~1.16 Å |
| C-X Bond Length | ~1.36 Å | ~1.74 Å | ~1.90 Å |
| Spin-Orbit Coupling | Low | Moderate | High (Heavy Atom Effect) |
| Triplet Yield ( | Low | Moderate | High |
The increased C-Se bond length causes a slight perturbation in the planarity compared to xanthone, but the molecule retains aromatic character. The selenium atom acts as a soft Lewis base, making the system susceptible to oxidation and coordination with soft metals.
Physicochemical Properties[2][3][4][5]
The following data summarizes the key physical and spectroscopic characteristics of selenoxanthen-9-one.
Physical Data Table
| Property | Value | Notes |
| CAS Number | 4734-58-1 | |
| Molecular Formula | C | |
| Molecular Weight | 259.17 g/mol | |
| Appearance | Yellow crystalline solid | Chromophore absorption in blue/UV |
| Solubility | Soluble in CHCl | Poor solubility in water/alcohols |
| Melting Point | >190 °C (est.)[1][2][3][4] | Analogous to thioxanthone (210°C) |
| UV-Vis | ~380–400 nm | Bathochromic shift vs. xanthone |
Spectroscopic Profile (NMR)
Selenium-77 (
-
Se NMR: Typically observed in the range of 300–500 ppm (relative to Me
Se). -
Coupling Constants:
- (coupling to H-1/H-8): ~11.6 Hz.
- (coupling to H-2/H-7): ~2.2 Hz.
-
These satellites are often visible in the proton NMR spectrum of pure samples.
Synthetic Pathways[4][10][11]
Synthesis of selenoxanthen-9-one requires the formation of the central seleno-pyranone ring. Two primary strategies are employed: the classical Friedel-Crafts cyclization and modern directed metalation techniques.[6]
Method A: Acid-Mediated Cyclization (Classical)
This is the most robust method for large-scale preparation. It involves the cyclization of 2-(phenylseleno)benzoic acid using a dehydrating agent like Polyphosphoric Acid (PPA) or Sulfuric Acid.
-
Precursor Synthesis: Reaction of 2-chlorobenzoic acid with benzeneselenol (or diphenyl diselenide reduced in situ) to form 2-(phenylseleno)benzoic acid.
-
Cyclization: The acid is heated in PPA. The mechanism involves the formation of an acyl cation which performs an intramolecular Electrophilic Aromatic Substitution (EAS) on the adjacent phenyl ring.
Method B: Anionic Cyclization (Modern)
This route utilizes ortho-directed lithiation (DoM) of benzamides. It avoids harsh acidic conditions, which is beneficial when sensitive functional groups are present.
-
Reagent: Lithium Diisopropylamide (LDA).
-
Mechanism: Lithiation ortho to a selenium substituent, followed by collapse to a benzyne intermediate or direct nucleophilic attack on a carbonyl equivalent.
Synthesis Visualization[4]
Figure 1: Dual synthetic pathways for Selenoxanthen-9-one. Method A (Acid-mediated) is preferred for the parent compound, while Method B (Anionic) allows for regioselective substitution.
Reactivity & Functionalization[11]
Oxidation States
The selenium atom is prone to oxidation. Treatment with controlled oxidants (e.g.,
-
Selenoxanthone-10-oxide (Selenoxide): A chiral species (at Se) if the rings are asymmetrically substituted. It can undergo thermal elimination if
-hydrogens were present (not applicable in the rigid xanthone core). -
Selenoxanthone-10,10-dioxide (Selenone): The fully oxidized analog, similar to a sulfone.
Electrophilic Aromatic Substitution
The carbonyl group is electron-withdrawing, deactivating the rings. However, the selenium atom is electron-donating via resonance (+M effect). Electrophilic attack (nitration, bromination) typically occurs para to the selenium atom (positions 2 and 7), as the selenium's lone pairs stabilize the sigma complex more effectively than the carbonyl destabilizes it at that position.
Applications: Photophysics & Medicine
The defining feature of selenoxanthen-9-one is the Heavy Atom Effect .
Mechanism of Action
In lighter molecules (xanthone), excited electrons in the Singlet state (
Pathway:
The long-lived Triplet state can then transfer energy to molecular oxygen (
Figure 2: Jablonski diagram illustrating the heavy-atom induced Intersystem Crossing (ISC) dominant in selenoxanthone derivatives.
Materials Science
-
OLEDs: Used as a triplet host material due to its high triplet energy level.
-
Rhodamine Analogs: Selenoxanthone is the key precursor for synthesizing Selenium-Rhodamine dyes (Se-Rhodamines), which absorb in the Near-Infrared (NIR) region, improving tissue penetration for biological imaging.
Experimental Protocol: Synthesis of Selenoxanthen-9-one
Objective: Synthesis of 9H-selenoxanthen-9-one via cyclization of 2-(phenylseleno)benzoic acid.
Safety Precautions
-
Selenium Toxicity: Organoselenium compounds are toxic. Work in a well-ventilated fume hood.
-
Corrosives: Polyphosphoric acid (PPA) is viscous and corrosive.
Protocol
-
Preparation of Precursor:
-
In a 250 mL round-bottom flask, dissolve 2-chlorobenzoic acid (10 mmol) and diphenyl diselenide (5 mmol) in ethanol/water.
-
Add sodium borohydride (NaBH
) slowly to reduce the diselenide to the nucleophilic selenolate species in situ. -
Add copper powder (catalytic amount) and reflux for 12 hours.
-
Acidify with HCl to precipitate 2-(phenylseleno)benzoic acid . Recrystallize from ethanol.
-
-
Cyclization:
-
Place 2-(phenylseleno)benzoic acid (2.0 g) in a beaker.
-
Add Polyphosphoric Acid (PPA) (20 g).
-
Heat the mixture to 100–120 °C with mechanical stirring for 2–4 hours. The mixture will turn deep yellow/orange.
-
Note: Monitor by TLC (Thin Layer Chromatography) until the starting acid is consumed.
-
-
Work-up:
-
Cool the reaction mixture to ~60 °C.
-
Pour the viscous syrup slowly into crushed ice (200 g) with vigorous stirring. The product will precipitate as a yellow solid.[7]
-
Neutralize the suspension with saturated NaHCO
solution if necessary. -
Filter the solid and wash extensively with water.
-
-
Purification:
-
Dissolve the crude solid in Chloroform (CHCl
) . -
Pass through a short pad of silica gel to remove polymeric impurities.
-
Recrystallize from Ethanol/Chloroform (1:1 mixture).
-
Yield: Typically 60–75%.
-
References
-
Synthesis of Xanthones and Analogs
- Title: Synthesis of Xanthones: An Overview
- Source: Current Organic Chemistry
-
URL:[Link]
-
Selenoxanthone via Directed Metalation
- Title: Selenoxanthones via Directed Metalations in 2-Arylselenobenzamide Deriv
- Source: The Journal of Organic Chemistry (ACS)
-
URL:[Link]
-
NMR Characterization of Organoselenium
-
Thioxanthone/Selenoxanthone Photophysics
- Title: Spectroelectrochemical study of the reduction of 2-methyl-9H-thioxanthene-9-one
- Source: Royal Society of Chemistry (RSC)
-
URL:[Link]
Sources
- 1. Fluorenone - Wikipedia [en.wikipedia.org]
- 2. 492-22-8 CAS MSDS (Thioxanthen-9-one) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 9-Fluorenone 98 486-25-9 [sigmaaldrich.com]
- 5. NMR Periodic Table: Selenium NMR [imserc.northwestern.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
